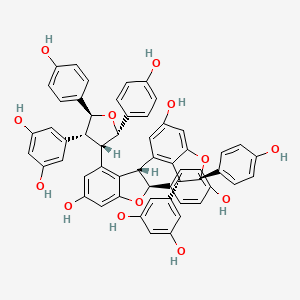

Kobophenol A

Vue d'ensemble

Description

Le Kobophenol A est un stilbénoïde, plus précisément un tétramère de resvératrol. Il peut être isolé à partir de plantes telles que Caragana chamlagu, Caragana sinica et des graines de Carex folliculata . La molécule a un squelette de tétrahydrofurane 2,3,4,5-tétraaryle et il a été démontré qu'elle inhibait l'acétylcholinestérase .

Mécanisme D'action

Target of Action

Kobophenol A, a stilbenoid and a tetramer of resveratrol, primarily targets the human angiotensin-converting enzyme 2 (ACE2) receptor and protein kinase C (PKC) . The ACE2 receptor plays a crucial role in the entry of SARS-CoV-2 into cells , while PKC is involved in various cellular functions, including cell growth and differentiation .

Mode of Action

This compound interacts with its targets by blocking the interaction between the ACE2 receptor and the spike receptor binding domain (S1-RBD) of SARS-CoV-2 . It also inhibits the activity of partially purified rat brain PKC . These interactions result in the inhibition of SARS-CoV-2 viral infection in cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ACE2-SARS-CoV-2 S1-RBD interaction pathway . By blocking this interaction, this compound prevents the virus from entering the host cells, thereby inhibiting the infection . The exact downstream effects of this inhibition are still under investigation.

Result of Action

The primary molecular effect of this compound’s action is the disruption of the interaction between the ACE2 receptor and the S1-RBD of SARS-CoV-2 . This disruption inhibits SARS-CoV-2 viral infection in cells . On a cellular level, this compound has been shown to exhibit anti-inflammatory activity by regulating NF-κB nuclear translocation in J774A.1 cells .

Analyse Biochimique

Biochemical Properties

Kobophenol A plays a crucial role in various biochemical reactions. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine Additionally, this compound interacts with proteins such as Bcl-2 and Mcl-1, which are involved in regulating apoptosis . By preserving these proteins, this compound can prevent cell death induced by toxic agents like sodium nitroprusside .

Cellular Effects

This compound exhibits protective effects on various cell types. For instance, it has been shown to inhibit sodium nitroprusside-induced cell death in cardiac H9c2 cells by suppressing the activation of c-Jun NH2-terminal kinase and p38 mitogen-activated protein kinase . This compound also influences cell signaling pathways, such as the NF-κB pathway, by inhibiting the translocation of NF-κB into the nucleus in macrophage cells . These actions help reduce inflammation and protect cells from oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits acetylcholinesterase, preventing the breakdown of acetylcholine . Additionally, it inhibits the activation of c-Jun NH2-terminal kinase and p38 mitogen-activated protein kinase, which are involved in stress response pathways . This compound also modulates gene expression by inhibiting the NF-κB pathway, reducing the production of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, its protective effects against sodium nitroprusside-induced cell death in cardiac H9c2 cells are sustained over a period of treatment . The stability and degradation of this compound in vitro have not been extensively studied, but its long-term effects on cellular function suggest that it remains active over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to provide protective effects against cell death and inflammation

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and proteins like Bcl-2 and Mcl-1, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is likely transported and distributed through interactions with specific transporters and binding proteins. While detailed studies on its transport mechanisms are limited, its interactions with cellular proteins suggest that it may be actively transported to specific cellular compartments where it exerts its effects .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity. It has been shown to inhibit the nuclear translocation of NF-κB in macrophage cells, indicating that it may localize to the cytoplasm and nucleus

Méthodes De Préparation

Le Kobophenol A peut être synthétisé par différentes méthodes. Une méthode notable implique l'épimérisation acido-catalysée du this compound en carasinol B . Ce processus fournit des informations importantes sur la biotransformation du this compound dans les plantes et son métabolisme chez le rat . Les méthodes de production industrielle impliquent généralement l'extraction à partir de sources naturelles, suivie de procédés de purification pour isoler le composé .

Analyse Des Réactions Chimiques

Le Kobophenol A subit plusieurs types de réactions chimiques :

Oxydation : Il peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier sa structure, altérant potentiellement son activité biologique.

Substitution : Le this compound peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des catalyseurs acides pour l'épimérisation et divers agents oxydants et réducteurs . Les principaux produits formés à partir de ces réactions comprennent le carasinol B et d'autres dérivés du resvératrol .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est étudié pour sa structure chimique et sa réactivité uniques.

Industrie : Le this compound est utilisé dans le développement de composés bioactifs et de banques de produits naturels.

5. Mécanisme d'action

Le this compound exerce ses effets par plusieurs mécanismes :

Inhibition de l'acétylcholinestérase : Cette action pourrait potentiellement être utilisée pour traiter les troubles neurologiques.

Blocage de l'interaction du récepteur ACE2 : Le this compound bloque l'interaction entre le récepteur ACE2 et le domaine de liaison au récepteur de pointe du SRAS-CoV-2, inhibant l'infection virale.

Inhibition de la protéine kinase C : Il inhibe l'activité de la protéine kinase C du cerveau de rat partiellement purifiée.

Applications De Recherche Scientifique

Kobophenol A has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical structure and reactivity.

Industry: This compound is used in the development of bioactive compounds and natural product libraries.

Comparaison Avec Des Composés Similaires

Le Kobophenol A est unique en raison de sa structure tétramère et de sa capacité à inhiber plusieurs cibles biologiques. Les composés similaires comprennent :

Resvératrol : Un stilbénoïde monomère aux propriétés antioxydantes.

Piceatannol : Un dérivé du resvératrol aux propriétés anti-inflammatoires et anticancéreuses.

Viniférine : Un trimère de resvératrol aux activités antimicrobiennes et anticancéreuses.

Le this compound se démarque par sa complexité moléculaire supérieure et son éventail plus large d'activités biologiques .

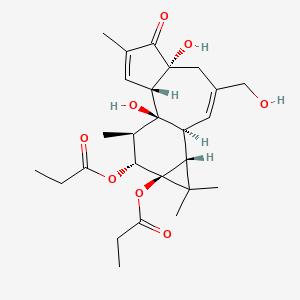

Propriétés

IUPAC Name |

5-[(2S,3R,4S,5S)-4-[(2S,3S)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,5-bis(4-hydroxyphenyl)oxolan-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H44O13/c57-33-9-1-27(2-10-33)53-47(31-17-37(61)21-38(62)18-31)49-43(23-41(65)25-45(49)67-53)52-50-44(24-42(66)26-46(50)68-55(52)29-5-13-35(59)14-6-29)51-48(32-19-39(63)22-40(64)20-32)54(28-3-11-34(58)12-4-28)69-56(51)30-7-15-36(60)16-8-30/h1-26,47-48,51-66H/t47-,48+,51-,52+,53+,54-,55-,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUCCLKIJHMTND-LUPMIFTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C(O2)C3=CC=C(C=C3)O)C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H]([C@H]([C@H](O2)C3=CC=C(C=C3)O)C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H44O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333128 | |

| Record name | Kobophenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

924.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124027-58-3 | |

| Record name | Kobophenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124027-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kobophenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B1208977.png)

![[18]Annulene](/img/structure/B1208986.png)